molecular formula C17H30F6N4O4S2 B6591243 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide CAS No. 1333477-58-9

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide

Cat. No. B6591243
M. Wt: 532.6 g/mol
InChI Key: SWRHBXSDADDWGZ-UHFFFAOYSA-N
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Description

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide, commonly known as TAMI, is a highly reactive and versatile compound used in various scientific research applications. TAMI is a cyclopropenium salt that is synthesized through a multistep process involving the reaction of cyclopropenone with diethylamine, followed by treatment with trifluoromethanesulfonic acid. TAMI has a unique molecular structure that makes it an ideal candidate for use in a wide range of applications.

Scientific Research Applications

1. Application in Carbon Dioxide Solubility Studies

  • Research Insight : 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide has been investigated for its solubility properties with carbon dioxide. These studies are significant for exploring its potential in CO2 removal processes, as its solubility profile is comparable to other well-known ionic liquids (Zoubeik & Henni, 2014).

2. Use in Determining Activity Coefficients of Organic Solutes

  • Research Insight : This compound has been used to determine activity coefficients and gas-to-liquid partition coefficients for various organic solutes. These studies aid in understanding its effectiveness in separation processes and predicting solute transfer into different phases (Baelhadj et al., 2016).

3. Involvement in Developing Force Field Models

  • Research Insight : The ionic liquid featuring this compound is studied for its volumetric mass density and dynamic viscosity. These measurements are crucial for validating and improving force field models for molecular dynamics simulations of ionic liquids, enhancing our understanding of their physical properties (Gouveia et al., 2017).

4. Analysis of Hydrogen Bonding in Crystal Structures

  • Research Insight : Research into the crystal structures of imidazolium salts, including those with this compound, reveals significant insights into interionic hydrogen bonding. This knowledge is pivotal for understanding the molecular interactions within these compounds and their potential applications (Bentivoglio et al., 2009).

5. Exploration in Ionic Liquids for Energy Storage

  • Research Insight : This compound has been explored in the context of ionic liquids for electrolytes in lithium-ion batteries, showcasing its potential in enhancing the performance and safety of energy storage systems (Kim et al., 2013).

properties

IUPAC Name

[2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;bis(trifluoromethylsulfonyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N3.C2F6NO4S2/c1-7-16(8-2)13-14(17(9-3)10-4)15(13)18(11-5)12-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-12H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRHBXSDADDWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C1=[N+](CC)CC)N(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30F6N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide

CAS RN

1333477-58-9
Record name 1333477-58-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MM Ghiasi, AH Mohammadi - Journal of Molecular Liquids, 2017 - Elsevier
Over the past few years, many kinds of researches have been devoted to the issue of greenhouse gas (GHG) emissions. Using a solvent-based technology for capturing CO 2 as one of …
Number of citations: 33 www.sciencedirect.com
MF Zoubeik - 2013 - search.proquest.com
One of the biggest environmental challenges of our generation is global warming. Emission of carbon dioxide (CO2) is possibly the most significant greenhouse gas activity implicated …
Number of citations: 2 search.proquest.com
M Huseynov - 2014 - search.proquest.com
Natural gas is one of the world’s major energy sources and the demand has increased remarkably in recent years. The production of natural gas often requires treatment processes in …
Number of citations: 5 search.proquest.com
Z Ahmadloo - 2016 - search.proquest.com
Capturing greenhouse gases using solvents is considered an efficient solution to address climate change and surging anthropogenic activity. In an attempt to find efficient solvents and …
Number of citations: 2 search.proquest.com

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